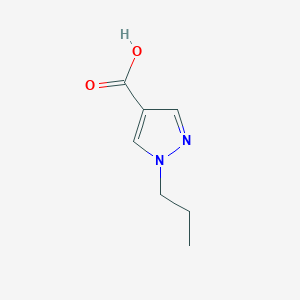

1-Propyl-1H-pyrazole-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-propylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-2-3-9-5-6(4-8-9)7(10)11/h4-5H,2-3H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQMAVVBCYNBQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enduring Significance of Pyrazole Scaffolds in Modern Chemical Science

The pyrazole (B372694) nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery and materials engineering. Its unique structural and electronic properties allow for a wide range of chemical modifications, leading to a diverse array of biological activities and material applications. researchgate.net In medicinal chemistry, pyrazole derivatives are integral to the development of a multitude of therapeutic agents, exhibiting anti-inflammatory, antimicrobial, anticancer, and analgesic properties. researchgate.netnih.gov The presence of the pyrazole core in various commercially successful drugs underscores its importance in the pharmaceutical industry. orientjchem.org

Beyond medicine, pyrazole-based compounds are gaining traction in materials science. Their ability to act as ligands for metal ions has led to the creation of metal-organic frameworks (MOFs) with potential applications in gas storage, catalysis, and sensing. aminer.orgdntb.gov.uarsc.orgdigitellinc.com The tunable nature of the pyrazole ring allows for the design of materials with specific and desirable properties.

The Academic and Research Relevance of 1 Propyl 1h Pyrazole 4 Carboxylic Acid

While the broader class of pyrazole (B372694) carboxylic acids has been extensively studied, 1-Propyl-1H-pyrazole-4-carboxylic acid (C7H10N2O2) has garnered specific interest as a valuable building block in organic synthesis. ontosight.ai Its structure, featuring a propyl group at the N1 position and a carboxylic acid at the C4 position, provides a unique combination of lipophilicity and functionality. This substitution pattern can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making it an attractive candidate for further derivatization in drug discovery programs. nih.govontosight.ai

The synthesis of this compound and its esters is a key area of investigation. General synthetic routes to pyrazole-4-carboxylic acid esters often involve multicomponent reactions or the use of specialized reagents like the Vilsmeier reagent. sid.ir One common approach involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. prepchem.com For this compound, this would typically involve the reaction of 1-propylhydrazine with a suitable four-carbon building block containing a carboxylic acid or ester functionality. The synthesis of the requisite 1-propylhydrazine can be achieved through various methods, including the alkylation of hydrazine or its protected forms. google.comontosight.aithieme-connect.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H10N2O2 |

| Molecular Weight | 154.17 g/mol |

| Melting Point | Not extensively reported |

| Boiling Point | Not extensively reported |

| Solubility | Expected to exhibit properties typical of carboxylic acids and pyrazole derivatives |

Note: Specific experimental data for melting point, boiling point, and solubility are not widely available in the public domain and would require targeted experimental determination.

Research Trajectories for Pyrazole Carboxylic Acid Derivatives

Conventional and Contemporary Synthetic Pathways to Pyrazole-4-carboxylic Acids

The construction of pyrazole-4-carboxylic acids often involves a multi-step process where the pyrazole ring is first synthesized, followed by the introduction or modification of functional groups. Key precursors for these acids are often the corresponding pyrazole-4-carbaldehydes or pyrazole-4-carboxylic acid esters.

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic systems, including pyrazoles, to produce pyrazole-4-carbaldehyde precursors. bohrium.comorganic-chemistry.org The reaction typically introduces a formyl group at the C4 position of the pyrazole ring, which can then be oxidized to a carboxylic acid.

The reaction mechanism begins with the formation of the Vilsmeier reagent, a substituted chloroiminium ion, from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). wikipedia.org This electrophilic species then attacks the electron-rich C4 position of the pyrazole ring in an electrophilic aromatic substitution. The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the desired 4-formylpyrazole. wikipedia.org

A significant application of this reaction is the one-pot cyclization and formylation of hydrazones. Hydrazones, derived from the condensation of ketones with hydrazines, can be treated with the Vilsmeier reagent (e.g., POCl₃/DMF) to directly yield 1,3-disubstituted-1H-pyrazole-4-carbaldehydes. chemmethod.comresearchgate.net This approach is highly efficient for creating functionalized pyrazole cores. nih.gov Methodological variations include the use of microwave assistance, which can significantly reduce reaction times and improve yields. bohrium.comresearchgate.net

Table 1: Examples of Vilsmeier-Haack Synthesis of Pyrazole-4-carbaldehyde Derivatives

| Starting Hydrazone Precursor | Vilsmeier Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| (E)-1-(1-(p-tolyl)ethylidene)-2-phenylhydrazine | POCl₃/DMF | Conventional Heating | 1-Phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde | 78% | researchgate.net |

| Hydrazone from Galloyl hydrazide and Acetophenone | POCl₃/DMF | Reflux | 3-phenyl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehyde | 82% | chemmethod.com |

| 1-benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazone | POCl₃/DMF | 70 °C, 5-6 h | 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde | Good | rsc.org |

| Hydrazone from Phenylhydrazine and Acetophenone | OPC-VH* in DMF | Microwave, 120 °C, 10 min | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | 90% | bohrium.com |

*OPC-VH: Vilsmeier reagent derived from o-phthaloyl dichloride and DMF.

The most fundamental approach to constructing the pyrazole ring is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govmdpi.com This method, often referred to as the Knorr pyrazole synthesis, is highly versatile for producing a wide range of substituted pyrazoles. beilstein-journals.orgmdpi.com

To synthesize 1-propyl-1H-pyrazole derivatives, propylhydrazine (B1293729) would be reacted with a suitable 1,3-dielectrophile. For instance, reaction with a β-ketoester can directly lead to the formation of a pyrazolone, which can be further functionalized, or can provide pyrazole-carboxylic acid esters depending on the specific substrate and conditions. researchgate.net

Other key substrates for cyclocondensation include:

α,β-Unsaturated Ketones and Aldehydes: These react with hydrazines to form pyrazoline intermediates, which can then be oxidized to the corresponding pyrazoles. mdpi.commdpi.com

Acetylenic Ketones: Direct reaction with hydrazines can yield pyrazoles, although this route can sometimes result in mixtures of regioisomers. mdpi.com

Transformation of other Heterocycles: Pyranones and furandiones can also serve as precursors, reacting with hydrazines to undergo ring transformation into pyrazoles. nih.govmdpi.com

A primary challenge in cyclocondensation with unsymmetrical 1,3-dicarbonyl compounds is controlling the regioselectivity of the condensation, which can lead to mixtures of two constitutional isomers. mdpi.com

Table 2: Overview of Cyclocondensation Reactions for Pyrazole Synthesis

| 1,3-Dielectrophile Component | Hydrazine Component | Typical Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1,3-Diketone | Arylhydrazine | Acetic acid, Ethanol/DMSO | 1,3,5-Trisubstituted pyrazole | mdpi.com |

| β-Ketoester | Substituted Hydrazine | Reflux in alcohol | Pyrazolone or Pyrazole ester | researchgate.net |

| α,β-Ethylenic Ketone | Phenylhydrazine | Cu(OTf)₂ catalyst, bmim | 1,3,5-Trisubstituted pyrazole (after oxidation) | mdpi.com |

| 2,3-Dihydro-4H-pyran-4-one | Arylhydrazine | Montmorillonite KSF, Ethanol | 5-Substituted pyrazole | nih.gov |

A common final step in the synthesis of pyrazole carboxylic acids is the hydrolysis of the corresponding ester. semanticscholar.org This transformation is typically achieved through saponification, which involves treating the pyrazole ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solvent. nih.gov The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the ester carbonyl carbon. Subsequent acidification of the resulting carboxylate salt with a mineral acid (e.g., HCl) yields the final carboxylic acid. beilstein-journals.org

The reactivity of pyrazole esters towards hydrolysis can be influenced by steric hindrance around the carboxyl group. researchgate.net For many pyrazole-4-carboxylic acid esters, the hydrolysis proceeds smoothly under standard conditions to give the target acids in high yields. nih.gov

Nitration is a key electrophilic aromatic substitution reaction for the functionalization of the pyrazole ring. Due to the π-excessive nature of the pyrazole system, it is readily susceptible to attack by electrophiles, primarily at the C4-position if it is unsubstituted. chim.itcdnsciencepub.com

Standard nitration conditions, such as the use of mixed nitric acid and sulfuric acid ("mixed acids") or nitric acid in acetic anhydride (B1165640) ("acetyl nitrate"), are effective for this transformation. cdnsciencepub.com The choice of nitrating agent and reaction conditions is critical to control the selectivity and prevent side reactions. For instance, the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid has been shown to be a highly exothermic reaction that produces the corresponding 4-nitro derivative. researchgate.net This demonstrates the feasibility of introducing a nitro group at the 4-position of a substituted pyrazole carboxylic acid core.

Recent advancements have introduced novel N-nitropyrazole-based nitrating reagents. These compounds, such as 1-nitro-3,5-bis(trifluoromethyl)-1H-pyrazole, act as versatile and powerful sources of the nitronium ion ([NO₂⁺]), enabling the nitration of a wide range of aromatic and heteroaromatic compounds under milder conditions than traditional methods. acs.orgnih.gov

Table 3: Examples of Pyrazole Nitration

| Pyrazole Substrate | Nitrating Agent | Conditions | Major Product | Reference |

|---|---|---|---|---|

| 1-Phenylpyrazole | Nitric acid / Acetic anhydride | -5 °C to room temp. | 4-Nitro-1-phenylpyrazole | cdnsciencepub.com |

| Pyrazole-3(5)-carboxylic acid | Nitric acid / Acetic anhydride | Not specified | 1-Nitropyrazole-3-carboxylic acid | researchgate.net |

| 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid | Mixed Acids | >50 °C (exothermic) | 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | researchgate.net |

| Naphthalene | 1-Nitro-3,5-bis(CF₃)-1H-pyrazole / Cu(OTf)₂ | MeCN, 80 °C | 1-Nitronaphthalene | acs.org |

Regioselective Synthesis Strategies for this compound Derivatives

Achieving regiocontrol is a central challenge in the synthesis of unsymmetrically substituted pyrazoles like this compound. The desired 1,4-disubstitution pattern requires precise control over two key steps: the initial cyclocondensation and/or the N-alkylation of the pyrazole ring.

When starting with an N-unsubstituted pyrazole, direct alkylation with a propyl halide can produce a mixture of N1- and N2-propylated isomers. nih.gov The ratio of these isomers is highly dependent on the steric and electronic properties of substituents already on the pyrazole ring, the alkylating agent, the base, and the solvent. For 3-substituted pyrazoles, N1-alkylation is often sterically favored over N2-alkylation. researchgate.net Several strategies have been developed to achieve high regioselectivity:

Catalyst-Free Michael Addition: A highly regioselective N1-alkylation (>99.9:1) has been achieved through a catalyst-free Michael reaction, providing a general method for preparing di-, tri-, and tetra-substituted N1-alkyl pyrazoles. semanticscholar.orgacs.org

Biocatalysis: Engineered enzymes have demonstrated the ability to catalyze the N-alkylation (including propylation) of pyrazoles with unprecedented regioselectivity (>99%) by using haloalkanes as alkyl donors. nih.gov This biocatalytic system offers a green and highly selective alternative to traditional chemical methods. nih.gov

Alternatively, regiocontrol can be established during the initial ring-forming cyclocondensation. A one-pot procedure reacting methylhydrazine with a β-ketoester has been developed for the regioselective preparation of 1-methyl-3,4-disubstituted pyrazoles, showcasing a strategy that could be adapted for 1-propyl analogs. galchimia.com

Table 4: Comparison of Regioselective N-Alkylation Methods for Pyrazoles

| Method | Substrate | Alkylating Agent | Conditions/Catalyst | Regioselectivity (N1:N2) | Reference |

|---|---|---|---|---|---|

| Base-Mediated Alkylation | 3-Substituted pyrazole | Alkyl halide | K₂CO₃, DMSO | N1 favored | researchgate.net |

| Michael Addition | 1H-pyrazoles | Michael acceptor | Catalyst-free | >99.9:1 | semanticscholar.orgacs.org |

| Enzymatic Alkylation | 5-Cyclopropylpyrazole | 1-Iodopropane | Engineered methyltransferase | >99% | nih.gov |

| Magnesium Catalysis | 3-Phenyl-1H-pyrazole | α-bromoacetamide | MgBr₂, i-Pr₂NEt, THF | 24:76 (N2 selective) | thieme-connect.com |

Catalytic Approaches in Pyrazole Carboxylic Acid Synthesis

Catalysis plays an increasingly important role in the synthesis of pyrazole carboxylic acids, offering pathways to improved efficiency, selectivity, and milder reaction conditions. Catalysts can be employed in both the core ring-forming reactions and subsequent functionalization steps.

Lewis Acid Catalysis: Lewis acids like magnesium bromide (MgBr₂) have been shown to catalyze the N-alkylation of pyrazoles, notably providing high regioselectivity for the N2 position in 3-substituted pyrazoles. thieme-connect.com Boron trifluoride (BF₃) can be used to activate carbonyl groups in β-enamino diketones during cyclocondensation, allowing for regiochemical control in the synthesis of N-arylpyrazoles. organic-chemistry.org

Transition Metal Catalysis: Transition metals are widely used for cross-coupling reactions to functionalize the pyrazole core. For example, palladium(0) catalysts are effective for Suzuki-Miyaura cross-coupling to introduce aryl groups onto pyrazole amides. nih.gov Copper catalysts have been employed in acid-free condensation reactions and for the aerobic oxidative cyclization of unsaturated hydrazones to form the pyrazole ring. organic-chemistry.org

Biocatalysis: As noted previously, the use of engineered enzymes represents a frontier in catalytic pyrazole synthesis. An enzymatic cascade has been designed to achieve highly regioselective N-alkylation of pyrazoles with simple haloalkanes, demonstrating a powerful and sustainable catalytic approach. nih.gov

These catalytic methods provide essential tools for the efficient and selective synthesis of complex pyrazole derivatives, including this compound and its analogs.

Transition Metal-Catalyzed Cycloaddition Reactions

Transition metal catalysis offers a powerful tool for the synthesis of pyrazole derivatives, often proceeding through cycloaddition pathways that allow for a high degree of control over regioselectivity. rsc.org These methods provide access to a wide array of functionalized pyrazoles that might be challenging to obtain through traditional condensation reactions. nih.gov

One prominent approach involves the [3+2] cycloaddition of a three-atom component, such as a diazo compound or a hydrazone, with a two-atom component like an alkyne. Transition metals can play a crucial role in activating the substrates or in the catalytic cycle of the reaction. For instance, ruthenium-catalyzed reactions have been employed in the synthesis of pyrazole-4-carboxylic acids from isoxazole-5(4H)-ones. mdpi.com This transformation proceeds through a ring-opening of the isoxazole (B147169) to form a vinyl ruthenium-nitrenoid intermediate, which then undergoes cyclization to yield the desired pyrazole derivative. mdpi.com

Copper-catalyzed cycloaddition reactions have also been extensively studied for pyrazole synthesis. These reactions can involve various starting materials, highlighting the versatility of copper as a catalyst in forming the pyrazole ring. While specific examples detailing the use of transition metal-catalyzed cycloaddition for the direct synthesis of this compound are not abundant in the literature, the general applicability of these methods to structurally similar pyrazoles is well-established. The regioselectivity of these reactions is a key advantage, often overcoming the formation of isomeric mixtures that can be a drawback of classical pyrazole syntheses. nih.gov

A variety of transition metals, including palladium, rhodium, iron, and ruthenium, have been utilized to catalyze the synthesis of pyrazoles from different starting materials. organic-chemistry.org For example, palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide has been developed for the synthesis of pyrazole derivatives. organic-chemistry.org Iron-catalyzed reactions of diarylhydrazones and vicinal diols have also been shown to produce 1,3- and 1,3,5-substituted pyrazoles with good regioselectivity. organic-chemistry.org

The following table summarizes various transition metal-catalyzed approaches for the synthesis of pyrazole analogs.

| Catalyst | Reactants | Product Type | Key Features |

| [RuCl2(p-cymene)]2 | Isoxazole-5(4H)-ones | Pyrazole-4-carboxylic acids | Ring-opening and cyclization mechanism. mdpi.com |

| Palladium complexes | Terminal alkyne, hydrazine, CO, aryl iodide | Substituted pyrazoles | Four-component coupling reaction. organic-chemistry.org |

| Iron salts | Diarylhydrazones, vicinal diols | 1,3- and 1,3,5-substituted pyrazoles | Regioselective synthesis. organic-chemistry.org |

| Rhodium complexes | Hydrazines, alkynes | Highly substituted pyrazoles | C-N bond cleavage and intramolecular dehydration. organic-chemistry.org |

Application of Green Catalysis Systems (e.g., Magnetic Ionic Liquids)

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrazoles. A notable advancement in this area is the use of magnetic ionic liquids as recyclable catalysts. These catalysts combine the advantageous properties of ionic liquids, such as low vapor pressure and high thermal stability, with the ease of separation offered by magnetic nanoparticles. sid.irias.ac.in

A one-pot synthesis of pyrazole-4-carboxylic acid ethyl ester derivatives has been reported using an imidazolium-based magnetic ionic liquid, [bmim][FeCl4]. sid.ir This method involves a three-component reaction of a phenylhydrazine, an aldehyde, and ethyl acetoacetate (B1235776). The reaction proceeds under mild conditions with the aid of oxygen flow as an oxidant, offering an environmentally friendly and efficient route to these pyrazole analogs. sid.ir The magnetic nature of the catalyst allows for its simple separation from the reaction mixture using an external magnet, and it can be reused for several cycles without a significant loss of activity. sid.ir

The synthesis of pyranopyrazoles, which are structurally related to pyrazole-carboxylic acids, has also been achieved using a yolk-shell structured magnetic mesoporous organosilica supported ionic liquid/copper complex (YS-Fe3O4@PMO/IL-Cu). nih.gov This nanocatalyst demonstrated high efficiency in the synthesis of dihydropyrano[2,3-c]pyrazoles via a condensation reaction. nih.gov The use of water as a solvent and ultrasonic irradiation further enhances the green credentials of this methodology. nih.gov

The table below provides an overview of a green synthesis approach for pyrazole analogs using a magnetic ionic liquid.

| Catalyst | Reactants | Product Type | Solvent | Reaction Conditions | Yield (%) |

| [bmim][FeCl4] | Phenylhydrazine, Benzaldehyde, Ethyl acetoacetate | Pyrazole-4-carboxylic acid ethyl ester derivatives | Not specified (likely neat) | Room temperature, O2 flow | 75-92 |

| YS-Fe3O4@PMO/IL-Cu | Aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate (B1144303) | Dihydropyrano[2,3-c]pyrazoles | Water | Room temperature, Ultrasonic irradiation | High |

Optimization of Reaction Parameters for Enhanced Yield and Purity

The optimization of reaction parameters is a critical step in developing efficient and scalable synthetic protocols for this compound and its analogs. Key parameters that are often investigated include the choice of catalyst, solvent, reaction temperature, and reaction time. nih.gov

In the context of green synthesis methodologies, the effect of different solvents and catalyst loading is a primary focus of optimization studies. For the synthesis of dihydropyrano[2,3-c]pyrazoles using the YS-Fe3O4@PMO/IL-Cu catalyst, a screening of solvents including ethanol, acetonitrile, n-hexane, DMF, and water was performed. nih.gov Water was identified as the optimal solvent, leading to the best results at 25°C. nih.gov The catalyst loading was also optimized, with the highest yield being achieved at a specific molar percentage of the catalyst. nih.gov

For conventional synthesis methods, temperature and reaction time are crucial variables. The synthesis of pyrazoline derivatives, for example, often involves a reflux step, and the duration of this heating period can significantly impact the product yield. nih.gov In some cases, the choice of a specific catalyst can allow for the reaction to proceed at room temperature, which is advantageous from both an energy consumption and a side-reaction perspective. ias.ac.in

The following table presents a hypothetical optimization study for the synthesis of a pyrazole-4-carboxylic acid analog, illustrating the impact of varying reaction conditions on the yield.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | Ethanol | Reflux | 12 | <10 |

| 2 | Catalyst A | Ethanol | Room Temperature | 8 | 65 |

| 3 | Catalyst A | Water | Room Temperature | 8 | 75 |

| 4 | Catalyst B | Water | Room Temperature | 4 | 88 |

| 5 | Catalyst B | Water | 50 | 2 | 92 |

Synthesis of Ester Derivatives from this compound

The conversion of this compound to its corresponding esters is a fundamental transformation that facilitates further derivatization and can modulate the compound's biological activity. Standard esterification procedures are generally applicable. A common and efficient method involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.

Alternatively, the synthesis of pyrazole-4-carboxylic acid esters can be achieved through multi-component reactions. For instance, a one-pot synthesis involving the reaction of an aldehyde, a hydrazine derivative (like propylhydrazine), and ethyl acetoacetate can yield substituted pyrazole-4-carboxylic acid ethyl esters directly. sid.ir Another established route is the Vilsmeier-Haack reaction, which can be applied to hydrazones to produce pyrazole-4-carboxaldehydes, which are then oxidized and esterified. sid.irresearchgate.net

A patent describes a general process for manufacturing 1-H-pyrazole-4-carboxylic acid esters by reacting a substituted 2-(alkoxymethylene)-3-oxobutanoic acid ester with a hydrazine derivative. google.com This method offers high selectivity and is particularly useful for producing esters like ethyl 1-methyl-3-difluoromethyl-pyrazole-4-carboxylate. google.com

Table 1: Examples of Esterification Methods for Pyrazole-4-carboxylic Acids

| Starting Material | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1-Aryl/Alkyl-1H-pyrazole-4-carboxylic acid | Alcohol (e.g., Ethanol), H₂SO₄ (cat.), Reflux | 1-Aryl/Alkyl-1H-pyrazole-4-carboxylate | Good to Excellent | General Method |

| Benzaldehyde, Phenylhydrazine, Ethyl acetoacetate | Magnetic Ionic Liquid [bmim][FeCl₄], O₂ flow | Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate | 75-92% | sid.ir |

Amidation Reactions and the Formation of Pyrazole Carboxamides

The formation of pyrazole carboxamides from this compound introduces a key functional group for building larger molecules and for establishing interactions with biological targets. The synthesis typically proceeds by first activating the carboxylic acid, followed by reaction with a primary or secondary amine.

A common activation method involves converting the carboxylic acid to its acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. ub.eduresearchgate.net The resulting acyl chloride is highly reactive and readily couples with an amine to form the corresponding amide. Another widely used approach employs coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with an additive like N-hydroxybenzotriazole (HOBT) to facilitate amide bond formation under milder conditions. jst.go.jp

For example, the synthesis of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide was achieved by first preparing the 1,3-diphenyl-1H-pyrazole-4-carboxylic acid, converting it to the acid chloride, and then reacting it with 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile. rsc.org This highlights the utility of the carboxylic acid as a versatile handle for creating complex, multi-heterocyclic structures.

Table 2: Representative Amidation Reactions for Pyrazole-4-carboxylic Acids

| Carboxylic Acid Derivative | Amine | Coupling Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 1,3-Diphenyl-1H-pyrazole-4-carboxylic acid | 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile | 1. SOCl₂, Reflux; 2. Pyridine, 0°C to RT | N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide | rsc.org |

| 4-Nitro-1H-pyrazole-3-carboxylic acid | 4-[(4-methylpiperazin-1-yl)methyl]aniline | EDCI, HOBT, DMF, RT | N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-4-nitro-1H-pyrazole-3-carboxamide | jst.go.jp |

Cyclization Reactions Leading to Fused Heterocyclic Systems

The pyrazole-4-carboxylic acid scaffold is a valuable precursor for synthesizing fused heterocyclic systems, where another ring is built onto the pyrazole core. These reactions often utilize the carboxylic acid or its derivatives as an anchor point for intramolecular cyclization.

One strategy involves converting the carboxylic acid into a derivative that can undergo an intramolecular Friedel-Crafts-type reaction. For instance, 5-chloro-1,3-diphenyl-1H-pyrazole-4-carboxylic acid can be cyclized to form 3-chloro-2-phenylindeno[1,2-c]pyrazol-4(2H)-one. researchgate.netsemanticscholar.org Similarly, the corresponding alcohol derivative, formed by reacting the ester with a Grignard reagent, can be cyclized to yield an indenopyrazole system. semanticscholar.org

Pyrazole-4-carbaldehydes, which can be derived from the carboxylic acid, are particularly versatile precursors for fused systems. semanticscholar.orgsemanticscholar.org They can undergo condensation reactions with various binucleophiles to construct a wide range of fused rings, including pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[3,4-d]pyridazines. semanticscholar.org For example, reaction of a 1-aryl-4-formyl-1H-pyrazole-3-carboxylate with hydrazine leads to the formation of a pyrazolo[3,4-d]pyridazin-4-one. semanticscholar.org

Table 3: Examples of Cyclization Reactions to Form Fused Pyrazole Systems

| Pyrazole Precursor | Reagents & Conditions | Fused Heterocyclic Product | Reference |

|---|---|---|---|

| 5-Chloro-1,3-diphenyl-1H-pyrazole-4-carboxylic acid | Polyphosphoric acid or P₂O₅ | 3-Chloro-2-phenylindeno[1,2-c]pyrazol-4(2H)-one | researchgate.net |

| Ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylate | Hydrazine (N₂H₄) | 1-Aryl-pyrazolo[3,4-d]pyridazin-4-one | semanticscholar.org |

| 5-Amino-1H-pyrazole-4-carbaldehyde | N-Benzyl-4-piperidone | Pyrazolo[3,4-b] mdpi.comorganic-chemistry.orgnaphthyridine derivative | semanticscholar.org |

Other Key Functional Group Interconversions (e.g., Nitrile, Hydrazide Formation)

Beyond ester and amide formation, the carboxylic acid group of this compound can be transformed into other important functional groups like nitriles and hydrazides, further expanding its synthetic utility.

Nitrile Formation: The conversion of a carboxylic acid to a nitrile is typically a two-step process. First, the carboxylic acid is converted to a primary amide (as described in section 3.2). Subsequently, the primary amide is dehydrated to yield the corresponding nitrile. libretexts.org Common dehydrating agents for this transformation include thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃). researchgate.netlibretexts.org This route provides access to pyrazole-4-carbonitriles, which are valuable intermediates in organic synthesis.

Hydrazide Formation: Pyrazole-4-carbohydrazides are synthesized from the corresponding pyrazole-4-carboxylic acid esters. The ester is treated with hydrazine hydrate (N₂H₄·H₂O), typically under reflux in a solvent like ethanol. researchgate.net This nucleophilic acyl substitution reaction replaces the alkoxy group of the ester with a hydrazinyl group. It is important to note that direct conversion from the carboxylic acid is generally unsuccessful, and attempts to form hydrazides from certain activated pyrazole precursors, like 5-benzamidopyrazole-4-carboxylic acid ethyl esters, can sometimes lead to cleavage of other groups rather than the desired hydrazide formation. researchgate.net A more reliable method involves using pyrazolo[3,4-d] mdpi.comnih.govoxazin-4-one derivatives, which react cleanly with hydrazine hydrate to give the desired pyrazole-4-carbohydrazides in high yields. researchgate.net

Strategies for Introducing Diverse Substituents onto the Pyrazole Ring System

While derivatization of the carboxylic acid group is a primary strategy, introducing new substituents directly onto the pyrazole ring of this compound offers another avenue for structural diversification. The reactivity of the pyrazole ring towards substitution is influenced by the existing substituents.

In general, electrophilic substitution on the pyrazole ring preferentially occurs at the C4 position. mdpi.com Since this position is already occupied by the carboxylic acid group in the target molecule, this pathway is blocked. Therefore, strategies often involve synthesizing the pyrazole ring with the desired substituents already in place. Multicomponent reactions, such as the condensation of appropriately substituted 1,3-dicarbonyl compounds with propylhydrazine, allow for the regioselective construction of polysubstituted pyrazoles. mdpi.comnih.gov The electronic and steric properties of the substituents on the 1,3-dicarbonyl precursor dictate the final substitution pattern on the pyrazole ring. nih.govresearchgate.net

For pre-formed pyrazole systems, modern cross-coupling reactions are a powerful tool. A common approach involves first halogenating the pyrazole ring, typically at the C4 or C5 position, to create a handle for reactions like Suzuki or Sonogashira couplings. mdpi.com This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. Copper-catalyzed domino reactions have also been developed for the one-pot synthesis of N-substituted pyrazoles from enaminones, hydrazine, and aryl halides. beilstein-journals.org These methods provide versatile routes to functionalized pyrazoles that might be difficult to access through classical condensation approaches. beilstein-journals.org

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Propyl 1h Pyrazole 4 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure and dynamics of pyrazole (B372694) carboxylic acids. By analyzing the magnetic properties of atomic nuclei, researchers can map out connectivity, probe dynamic processes like tautomerism, and understand intermolecular interactions.

Application of ¹H, ¹³C, and ¹⁵N NMR for Definitive Structural Assignment

The definitive structural assignment of 1-Propyl-1H-pyrazole-4-carboxylic acid is achieved through a combined analysis of ¹H, ¹³C, and ¹⁵N NMR spectra. Each technique provides complementary information for a complete structural picture.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For this compound, the acidic proton of the carboxyl group is highly deshielded and appears as a broad singlet far downfield, typically in the 10–12 ppm range. libretexts.org Protons on the pyrazole ring appear in the aromatic region, while the protons of the N-propyl group are found in the upfield alkyl region. The integration and splitting patterns of these signals confirm the connectivity of the molecule.

¹³C NMR: The carbon NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the carboxylic acid is significantly deshielded, with a characteristic chemical shift between 160-180 ppm. libretexts.org The sp²-hybridized carbons of the pyrazole ring resonate in the 110-140 ppm range, while the sp³-hybridized carbons of the propyl group appear at higher field strengths.

¹⁵N NMR: Nitrogen-15 NMR is particularly useful for characterizing the pyrazole ring, which contains two distinct nitrogen atoms (N1 and N2). acs.org The chemical shifts of these nitrogens are sensitive to substitution, protonation, and hydrogen bonding. acs.orgjapsonline.com In this compound, N1 is substituted with the propyl group, and N2 is a pyridinic-type nitrogen. ¹⁵N NMR can unambiguously confirm the site of N-alkylation and provide insights into electronic structure. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on general chemical shift ranges for similar functional groups.

| Atom | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| -COOH | Carboxyl | 10.0 - 12.0 (broad s) | 160 - 180 |

| C3-H | Pyrazole Ring | ~7.5 - 8.5 (s) | ~130 - 140 |

| C5-H | Pyrazole Ring | ~7.5 - 8.5 (s) | ~115 - 125 |

| C4 | Pyrazole Ring | - | ~110 - 120 |

| N-CH₂- | Propyl Chain | ~4.0 - 4.5 (t) | ~45 - 55 |

| -CH₂-CH₂- | Propyl Chain | ~1.8 - 2.2 (sextet) | ~20 - 30 |

| -CH₃ | Propyl Chain | ~0.8 - 1.2 (t) | ~10 - 15 |

Investigations into Tautomerism and Proton Transfer Dynamics within Pyrazole Carboxylic Acids

While the N-propyl group in this compound prevents the annular tautomerism common in N-unsubstituted pyrazoles, proton transfer dynamics still play a crucial role in its behavior. bohrium.comresearchgate.net Studies on the parent compound, 1H-pyrazole-4-carboxylic acid, show that it engages in very fast, degenerate double proton transfers in the solid state. nih.govresearchgate.net This dynamic process involves the exchange of protons between the carboxylic acid's OH group and the N2 nitrogen of an adjacent molecule within a hydrogen-bonded chain. nih.govresearchgate.net This intermolecular proton transfer can be studied using solid-state NMR techniques, where changes in spectra at different temperatures can reveal the kinetics of the exchange. researchgate.netresearchgate.net Although the N1 position is blocked, similar intermolecular proton transfer involving the carboxylic acid and the N2 atom is expected to be a key dynamic feature for this compound.

Elucidation of Intermolecular Interactions and Self-Association via NMR

The presence of both a hydrogen bond donor (carboxylic acid OH) and a hydrogen bond acceptor (the N2 atom of the pyrazole ring) facilitates strong intermolecular interactions and self-association. NMR is a powerful tool to study these phenomena. In solution, changes in the chemical shift of the acidic proton upon dilution can indicate the presence and strength of hydrogen bonding. In the solid state, pyrazole carboxylic acids are known to form quasi-linear ribbons or chains where molecules are linked by cyclic hydrogen bonds between the pyrazole and carboxylic acid groups. nih.govresearchgate.netmdpi.com These associations can be characterized by techniques like solid-state NMR, which can probe the proximity of atoms in adjacent molecules. researchgate.net The formation of these hydrogen-bonded networks significantly influences the physical properties of the compound.

Kinetic Studies Using Real-Time NMR Techniques

Real-time NMR spectroscopy is a valuable method for monitoring chemical reactions and determining their kinetics. researchgate.net This technique can be applied to study the synthesis of this compound or its subsequent reactions. nih.gov By acquiring NMR spectra at regular intervals during a reaction, one can track the concentration of reactants, intermediates, and products over time. nih.gov For instance, in a synthesis reaction, the disappearance of reactant signals and the simultaneous emergence of product signals can be integrated to generate kinetic plots. From these plots, reaction rates, rate constants, and reaction orders can be determined, providing a detailed mechanistic understanding of the chemical transformation. iscre28.orgrsc.org

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The frequencies of these vibrations are characteristic of specific functional groups, making IR spectroscopy an essential tool for qualitative analysis.

Vibrational Analysis for Characteristic Functional Group Identification

The IR spectrum of this compound is dominated by absorptions from its key functional groups.

Carboxylic Acid Group: This group gives rise to two very prominent absorption bands. The O-H stretching vibration appears as a very broad and strong band, typically in the range of 3300-2500 cm⁻¹, a result of strong intermolecular hydrogen bonding. libretexts.orgechemi.com The C=O (carbonyl) stretching vibration produces a strong, sharp peak typically found between 1725-1700 cm⁻¹. nih.gov

Pyrazole Ring: The pyrazole ring has several characteristic vibrations, including C=C and C=N stretching, which appear in the 1600-1400 cm⁻¹ region. mdpi.comderpharmachemica.com Ring deformation and other skeletal vibrations can be found at lower frequencies.

Propyl Group: The C-H stretching vibrations of the propyl group's CH₂ and CH₃ units are observed as sharp peaks in the 3000-2850 cm⁻¹ region. mdpi.com C-H bending vibrations appear in the 1470-1370 cm⁻¹ range.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 | Strong, Very Broad |

| C-H (Alkyl) | Stretching | 3000 - 2850 | Medium to Strong |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 | Strong, Sharp |

| C=N, C=C (Pyrazole Ring) | Stretching | 1600 - 1400 | Medium to Weak |

| C-H (Alkyl) | Bending | 1470 - 1370 | Medium |

| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 | Medium |

| O-H (Carboxylic Acid) | Bending | 950 - 910 | Medium, Broad |

Examination of Hydrogen Bonding Networks and Self-Aggregates

The molecular structure of this compound, featuring both a carboxylic acid group and a pyrazole ring, provides robust hydrogen bond donor and acceptor sites, leading to the formation of extensive and predictable hydrogen-bonding networks. The carboxylic acid moiety commonly forms strong, cyclic O-H···O hydrogen bonds with an adjacent molecule, creating a characteristic head-to-tail dimeric motif. nih.govlibretexts.org This interaction is a primary driver in the self-assembly of carboxylic acids.

Furthermore, the pyrazole ring itself contributes significantly to supramolecular assembly. The N-H group acts as a hydrogen bond donor, while the sp2-hybridized nitrogen atom serves as an acceptor. In the solid state, this allows for the formation of intermolecular O-H···N and N-H···O hydrogen bonds between the carboxylic acid and pyrazole moieties of neighboring molecules. Studies on the parent compound, 1H-pyrazole-4-carboxylic acid, have revealed that these interactions link molecules into quasi-linear ribbons or tapes. researchgate.netnih.gov Within these ribbons, a dynamic and degenerate double proton transfer can occur between the interlinked pyrazole and carboxylic acid groups. nih.gov This self-aggregation into well-defined supramolecular structures is a key characteristic of this class of compounds. The main driving force for the self-assembly of pyrazole-containing molecules is hydrogen bonding. researchgate.net

X-ray Crystallography

While the specific crystal structure of this compound is not extensively detailed in the available literature, its solid-state conformation and packing can be reliably inferred from crystallographic studies of closely related pyrazole-4-carboxylic acids. researchgate.netnih.gov The core pyrazole-4-carboxylic acid fragment is expected to be largely planar, with the atoms of the pyrazole ring and the carboxyl group lying in approximately the same plane. nih.govtandfonline.com The N-propyl group, being an aliphatic chain, would exhibit conformational flexibility.

The crystal packing is anticipated to be dominated by the extensive hydrogen-bonding networks described previously. Molecules of pyrazole-4-carboxylic acid are known to form quasi-linear ribbons where they are linked by cyclic hydrogen bonds between the pyrazole and carboxylic acid groups. nih.gov These ribbons then pack to form a three-dimensional architecture. The crystal packing in pyrazole carboxylic acids is consistently governed by strong O-H···O and N-H···O hydrogen bonds. tandfonline.com The table below summarizes crystallographic data for related pyrazole compounds, illustrating common packing motifs and unit cell parameters.

| Compound | Crystal System | Space Group | Key Supramolecular Motif | Reference |

|---|---|---|---|---|

| 1H-Pyrazole-4-carboxylic acid | Monoclinic | C2/c | Hydrogen-bonded ribbons | researchgate.netnih.gov |

| 4-Iodo-1H-pyrazole | Tetragonal | I41/a | Catemeric chains | mdpi.com |

| 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid | Monoclinic | P21/n | Carboxylic acid dimers and N-H···N sheets | nih.gov |

| Compound 3 (a triazolo-pyridazino-indole) | Triclinic | P-1 | Twisted rings with intermolecular interactions | mdpi.com |

The predictable and robust nature of the hydrogen bonds in pyrazole carboxylic acids makes them excellent building blocks for crystal engineering. researchgate.net The primary supramolecular synthons are the cyclic carboxylic acid dimer formed via O-H···O interactions and the heterodimeric linkage between the pyrazole ring and the carboxylic acid via N-H···O and O-H···N bonds. The interplay of these strong interactions directs the self-assembly into higher-order structures like tapes, sheets, or more complex frameworks. researchgate.net

Beyond these primary interactions, weaker forces such as C-H···O, C-H···π, and π-π stacking also play a crucial role in stabilizing the three-dimensional crystal lattice. mdpi.com For instance, interactions involving the C-H bonds of the pyrazole ring or the propyl chain can influence the packing of the larger hydrogen-bonded assemblies. mdpi.com Crystal engineering with pyrazole derivatives leverages this hierarchy of non-covalent interactions to design and construct novel solid-state architectures with specific topologies and properties. The versatility of the pyrazole moiety in forming adaptable hydrogen bonds is key to its utility in supramolecular chemistry. researchgate.netsemanticscholar.org

Mass Spectrometry (MS) Techniques

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of novel compounds like this compound. The molecular formula of this compound is C₇H₁₀N₂O₂, corresponding to a monoisotopic mass of 154.0742 Da. scbt.com

Using soft ionization techniques such as electrospray ionization (ESI), the molecule is typically observed as a protonated species [M+H]⁺ in positive ion mode or a deprotonated species [M-H]⁻ in negative ion mode. HRMS instruments, like quadrupole time-of-flight (Q-TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of these ions with exceptional accuracy (typically <5 ppm error), allowing for the confident determination of the molecular formula by matching the precise experimental mass to the theoretical value. This technique is routinely employed to confirm the identity of newly synthesized pyrazole derivatives. nih.gov

| Ion/Adduct | Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| [M] | C₇H₁₀N₂O₂ | 154.07423 |

| [M+H]⁺ | C₇H₁₁N₂O₂⁺ | 155.08151 |

| [M-H]⁻ | C₇H₉N₂O₂⁻ | 153.06700 |

| [M+Na]⁺ | C₇H₁₀N₂NaO₂⁺ | 177.06345 |

While HRMS is powerful for formula confirmation, the analysis of carboxylic acids by liquid chromatography-mass spectrometry (LC-MS) can be hampered by poor ionization efficiency and chromatographic retention. To overcome these challenges, targeted derivatization strategies are often employed. researchgate.net This involves chemically modifying the carboxylic acid group to introduce a moiety that is more readily ionized or possesses better chromatographic properties.

Several reagents are available for the derivatization of carboxylic acids. For example, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to form an amide with a labeling compound. nih.gov Reagents such as 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) are designed to introduce a permanent positive charge, significantly enhancing detection sensitivity in positive-ion ESI-MS. nih.govvu.nlsemanticscholar.org

| Derivatization Reagent | Functional Group Targeted | Purpose/Advantage | Reference |

|---|---|---|---|

| 4-APEBA | Carboxylic acids | Introduces permanent positive charge and bromine isotopic signature for enhanced detection. | nih.govnih.gov |

| Dansylhydrazine | Carboxylic groups | Enhances ionization sensitivity and chromatographic retention. | researchgate.net |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Carboxylic acids | Activates the carboxyl group for amide coupling with a labeling agent. | nih.gov |

Once ionized, tandem mass spectrometry (MS/MS) is used for structural elucidation through fragmentation analysis. The fragmentation of pyrazole derivatives under electron impact or collision-induced dissociation is well-characterized. rsc.org A primary fragmentation pathway involves the cleavage of the weak N-N bond in the pyrazole ring. rsc.org Subsequent fragmentation often proceeds through the loss of small neutral molecules, such as hydrogen cyanide (HCN), from the ring system. researchgate.net For N-substituted pyrazoles, initial cleavage of the N-N bond is often suppressed in favor of fragmentation of the substituent, but ring fragmentation remains a key diagnostic tool. rsc.orgresearchgate.net Analysis of these characteristic fragmentation patterns provides definitive structural confirmation of the pyrazole core.

Computational Chemistry and Theoretical Studies on 1 Propyl 1h Pyrazole 4 Carboxylic Acid Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 1-Propyl-1H-pyrazole-4-carboxylic acid. Methods such as DFT with the B3LYP functional and a 6-31G* basis set are commonly used to optimize the molecular geometry and calculate various electronic properties. researchgate.netnih.gov

The electronic structure is characterized by the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For pyrazole (B372694) derivatives, the HOMO is typically distributed over the electron-rich pyrazole ring, while the LUMO may be located on the ring or on electron-withdrawing substituents. jcsp.org.pk The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability; a larger gap suggests higher stability and lower reactivity. nih.gov

From these orbital energies, global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. malayajournal.orgnih.gov These descriptors provide a quantitative framework for understanding the molecule's behavior in chemical reactions.

Table 1: Calculated Global Reactivity Descriptors for this compound (Exemplary Data)

| Descriptor | Formula | Significance | Exemplary Value |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | Electron-donating ability | -6.8 eV |

| LUMO Energy (ELUMO) | - | Electron-accepting ability | -1.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical stability, reactivity | 5.3 eV |

| Ionization Potential (IP) | -EHOMO | Energy to remove an electron | 6.8 eV |

| Electron Affinity (EA) | -ELUMO | Energy released upon adding an electron | 1.5 eV |

| Chemical Hardness (η) | (IP - EA) / 2 | Resistance to change in electron distribution | 2.65 eV |

| Electronegativity (χ) | (IP + EA) / 2 | Electron-attracting power | 4.15 eV |

Note: Values are representative and based on typical DFT calculations for similar heterocyclic carboxylic acids.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the most negative potential (red/orange regions) is expected around the oxygen atoms of the carboxylic acid group, identifying them as primary sites for electrophilic attack or hydrogen bonding. nih.gov

Theoretical Modeling of Tautomeric Equilibria and Proton Transfer Pathways

Tautomerism is a significant feature of many pyrazole compounds. However, in this compound, the presence of the propyl group at the N1 position prevents the common annular tautomerism (proton shift between N1 and N2) that occurs in N-unsubstituted pyrazoles. researchgate.netresearchgate.net

Therefore, theoretical modeling for this molecule primarily focuses on two aspects of proton transfer:

Deprotonation of the Carboxylic Acid: Computational methods can accurately model the deprotonation of the carboxylic acid group to form the corresponding carboxylate anion. The energy difference between the acid and its conjugate base can be calculated to predict the gas-phase acidity. When combined with a solvent model (like the Polarizable Continuum Model, PCM), these calculations can provide a theoretical value for the acid dissociation constant (pKa), which is a crucial physicochemical property.

Protonation of the Pyrazole Ring: The pyrazole ring contains a pyridine-like nitrogen atom at the N2 position, which is basic and can be protonated. Theoretical calculations can determine the proton affinity of this site, predicting the stability of the resulting cation and the pKa of its conjugate acid.

These models help in understanding the molecule's behavior in different pH environments, which is fundamental to its chemical and biological activity.

Investigation of Substituent Effects on Pyrazole Ring Stability and Acidity

The properties of the pyrazole ring in this compound are modulated by the electronic effects of its two substituents: the 1-propyl group and the 4-carboxylic acid group.

4-Carboxylic Acid Group: The carboxylic acid group is an electron-withdrawing group. Its presence at the C4 position decreases the electron density of the pyrazole ring. This withdrawal of electron density has a significant impact on the acidity of the carboxylic proton itself. The pyrazole ring, being an electron-deficient aromatic system, enhances the acidity of the COOH group compared to a simple aliphatic carboxylic acid like butyric acid. Computational studies can quantify these effects by comparing the calculated pKa values of this compound with relevant reference compounds.

Molecular Dynamics Simulations and Intermolecular Interaction Predictions

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, particularly in a biological or solution-phase environment. eurasianjournals.comtandfonline.com

An MD simulation would typically involve placing the molecule in a simulation box filled with solvent molecules (e.g., water) and calculating the forces between all atoms using a classical force field (like AMBER or CHARMM). nih.gov By solving Newton's equations of motion, the trajectory of each atom can be tracked over time.

For this compound, MD simulations can predict:

Solvation Structure: How water molecules arrange around the solute, particularly the strong hydrogen bonds formed with the carboxylic acid group.

Intermolecular Interactions: The formation of hydrogen-bonded dimers between two molecules of the acid, a common phenomenon for carboxylic acids. nih.gov

Conformational Dynamics: The flexibility and rotational motion of the propyl chain and the carboxylic acid group in solution.

Analysis of MD trajectories can yield quantitative data such as radial distribution functions, which describe the probability of finding solvent molecules at a certain distance from specific atoms on the solute, providing a detailed picture of the solvation shell. nih.gov

In Silico Prediction of Molecular Properties and Conformational Landscapes

In silico methods are widely used to predict key physicochemical and pharmacokinetic properties that are important in fields like medicinal chemistry. nih.gov Various computational models, often based on quantitative structure-property relationships (QSPR), can estimate properties for this compound without the need for experimental measurements.

Table 2: Predicted Molecular Properties for this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 154.17 g/mol | Basic molecular property |

| LogP (octanol/water) | 1.25 | Lipophilicity, membrane permeability |

| Topological Polar Surface Area (TPSA) | 51.5 Ų | Polarity, cell permeability |

| Hydrogen Bond Donors | 1 | Potential for H-bonding interactions |

| Hydrogen Bond Acceptors | 3 | Potential for H-bonding interactions |

Note: Values are calculated from cheminformatics software and models.

Research Applications and Emerging Directions for 1 Propyl 1h Pyrazole 4 Carboxylic Acid

Ligand Design in Coordination Chemistry and Metal-Organic Frameworks

The unique structural properties of pyrazole (B372694) carboxylic acids, featuring both a nitrogen-containing heterocyclic ring and a carboxylic acid group, make them versatile ligands for coordinating with metal ions. This has led to extensive research into their role in creating complex coordination compounds and porous materials like Metal-Organic Frameworks (MOFs). However, this body of research has concentrated on other analogues within the pyrazole carboxylic acid family.

Synthesis and Characterization of Novel Metal Complexes

A thorough search of scientific databases and chemical literature yields no specific studies on the synthesis and characterization of novel metal complexes formed using 1-Propyl-1H-pyrazole-4-carboxylic acid as a ligand. While research on complexes derived from compounds like 3-methyl-1H-pyrazole-4-carboxylic acid exists, detailing their synthesis and structural analysis, equivalent data for the 1-propyl variant is not available.

Exploration of Catalytic Activities of Pyrazole Carboxylic Acid-Metal Adducts

There are no published findings on the catalytic activities of metal adducts specifically derived from this compound. The catalytic potential of metal complexes is highly dependent on the electronic and steric properties of the coordinating ligands. Although metal complexes of other pyrazole derivatives have been shown to exhibit catalytic activity in reactions such as oxidation, no such investigations have been reported for complexes of this compound.

Development of Advanced Materials Incorporating Pyrazole Carboxylic Acid Moieties

The incorporation of specific chemical moieties into larger material structures is a key strategy for developing advanced materials with tailored properties. While pyrazole-containing molecules are of interest in materials science, specific applications for this compound in this context have not been documented.

Integration into Polymeric Structures

No research articles or patents were found that describe the integration of this compound into polymeric structures. The synthesis of dynamic polymers from other pyrazole derivatives has been explored, but there is no corresponding data for the 1-propyl substituted version of pyrazole-4-carboxylic acid.

Enhancement of Coatings and Other Surface Technologies

There is a lack of available information regarding the use of this compound for the enhancement of coatings or other surface technologies. Consequently, there are no detailed research findings or data tables to present on this topic.

Fundamental Role as Key Synthetic Intermediates and Building Blocks in Organic Synthesis

This compound belongs to the pyrazole class of heterocyclic compounds, which are recognized as crucial structural motifs in the fields of medicinal chemistry and materials science. mdpi.comeurekaselect.com The compound serves as a versatile building block for the synthesis of more complex molecules due to its specific structural features: a stable pyrazole core and a reactive carboxylic acid functional group. ontosight.airesearchgate.net The pyrazole nucleus is a π-excess aromatic heterocycle, with electrophilic substitution reactions preferentially occurring at the 4-position, making it a reliable scaffold in synthetic strategies. mdpi.comnih.gov

The carboxylic acid moiety at the 4-position is particularly significant as it provides a reactive handle for a variety of chemical transformations. It can be readily converted into esters, amides, acid chlorides, and other functional groups, allowing for the facile attachment of diverse molecular fragments. scielo.brsid.ir This adaptability is fundamental to its role in combinatorial chemistry and the development of libraries of compounds for biological screening. For instance, the Vilsmeier-Haack reaction is a common method used to synthesize pyrazole-4-carboxaldehydes, which are precursors to the corresponding carboxylic acids and esters. mdpi.comtandfonline.comresearchgate.net

The synthesis of pyrazole carboxamides, a class of compounds with significant biological activity, frequently utilizes pyrazole-4-carboxylic acids as the starting material. scielo.brnih.gov The process typically involves converting the carboxylic acid to a more reactive form, such as an acid chloride, which then reacts with a desired amine to form the amide bond. This straightforward and efficient synthetic route has made this compound and its analogs valuable intermediates in the production of a wide range of target molecules. researchgate.netscielo.br

| Precursor | Reaction Type | Resulting Compound Class | Significance |

|---|---|---|---|

| This compound | Amidation | Pyrazole-4-carboxamides | Core reaction for creating many biologically active fungicides and insecticides. scielo.brnih.gov |

| Pyrazole-4-carboxylic acid derivative | Esterification | Pyrazole-4-carboxylates | Intermediates in pharmaceutical synthesis and agrochemicals. sid.irresearchgate.net |

| Pyrazole-4-carboxylic acid | Reduction | (1-Propyl-1H-pyrazol-4-yl)methanol | Provides access to further functionalized pyrazole derivatives. |

| Pyrazole-4-carboxylic acid | Cyclocondensation | Fused Pyrazole Heterocycles | Creation of novel polycyclic systems with unique properties. mdpi.com |

Utility as Reagents in Advanced Analytical Methodologies

While pyrazole derivatives are widely used across various chemical disciplines, the specific, documented application of this compound as a primary reagent in advanced analytical methodologies is not extensively reported in current literature. However, the structural characteristics of pyrazole-based compounds suggest potential utility in this area. For example, heterocyclic compounds are sometimes employed as ligands in the development of corrosion inhibitors, where their performance is evaluated through electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy. researchgate.net

In principle, the pyrazole ring, with its two nitrogen atoms, can act as a chelating agent for metal ions. This property could be exploited for the development of colorimetric sensors or ion-selective electrodes. The carboxylic acid group could be functionalized with chromophores or fluorophores, creating reagents for analytical techniques such as UV-Vis or fluorescence spectroscopy. Further research is needed to explore and establish the utility of this compound in these specific analytical applications.

Academic Research in Agricultural Chemistry for Crop Protection Strategies

The pyrazole scaffold is a cornerstone in modern agricultural chemistry, with numerous commercial products and active research programs centered on pyrazole carboxamide derivatives for crop protection. scielo.brnih.gov this compound serves as a key building block for the synthesis of these agrochemicals, particularly fungicides and insecticides. chemimpex.com

A significant portion of research has focused on fungicides that act as succinate (B1194679) dehydrogenase inhibitors (SDHIs). wikipedia.org The compound 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a critical intermediate for at least seven commercial SDHI fungicides. wikipedia.orgagropages.com These fungicides are synthesized by forming an amide bond between the pyrazole carboxylic acid and a specific amine moiety. The resulting pyrazole carboxamide fungicides are highly effective against a broad spectrum of plant pathogens, including those responsible for rice sheath blight (Rhizoctonia solani) and various cereal diseases. wikipedia.orgacs.orgnih.gov

Research has shown that structural modifications to the pyrazole ring and the amine portion of the molecule can significantly impact the compound's efficacy and target spectrum. scielo.brnih.gov For example, studies on pyrazole-carboxamides have demonstrated potent fungicidal activity against pathogens like Colletotrichum gloeosporioides, with efficacy being dependent on the substituents attached to the core structure. scielo.br Similarly, other derivatives have shown high insecticidal activity against pests with piercing-sucking mouthparts, such as aphids and leafhoppers, by targeting the mitochondrial complex I in the insect respiratory chain. nih.gov This extensive body of research highlights the importance of the pyrazole-4-carboxylic acid framework in the ongoing development of novel and effective crop protection agents.

| Derivative Class | Agrochemical Type | Mode of Action | Target Pests/Pathogens |

|---|---|---|---|

| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides | Fungicide | Succinate Dehydrogenase Inhibition (SDHI) | Rhizoctonia solani, Zymoseptoria tritici, Alternaria spp. wikipedia.orgacs.orgnih.gov |

| N-arylethyl-pyrazole-carboxamides | Insecticide | Mitochondrial Complex I Inhibition | Plutella xylostella, Aphis craccivora, Nilaparvata lugens. nih.gov |

| Substituted Pyrazole-4-carboxamides | Fungicide | Mycelial Growth Inhibition | Colletotrichum gloeosporioides. scielo.br |

Investigation of Roles in Biochemical Pathways and Metabolic Engineering Research

The investigation of this compound and its derivatives in biochemical pathways is primarily focused on their action as modulators or inhibitors of specific enzymes. nih.gov The pyrazole scaffold itself is metabolically stable and serves as a robust platform for designing molecules that can interact with biological targets. nih.gov Research in this area does not typically involve the compound as a metabolite in a natural pathway but rather as an external agent designed to interfere with a specific biochemical process.

The development of pyrazole-based drugs and agrochemicals is a direct result of this investigative approach. nih.govresearchgate.net Scientists synthesize derivatives of the parent carboxylic acid to probe their effects on various cellular functions. For instance, pyrazole derivatives have been designed to inhibit enzymes like cyclooxygenase (COX), lipoxygenase (LOX), and various kinases, which are key components of inflammatory and cell signaling pathways. mdpi.comfrontiersin.org

In the context of metabolic engineering, while some research focuses on engineering microbes to produce carboxylic acids, the use of pyrazole carboxylic acids is centered on their downstream applications. The core structure is considered a "privileged scaffold," meaning it is a molecular framework that can bind to multiple biological targets with high affinity upon modification. nih.gov Therefore, research efforts are directed at synthesizing libraries of derivatives and screening them for activity against targets in pathways related to cancer, inflammation, infectious diseases, and metabolic disorders. nih.govresearchgate.net The bioisosteric relationship between carboxylic acids and tetrazoles is also explored, where replacing the carboxylic acid group with a tetrazole can sometimes improve pharmacokinetic properties while retaining biological activity. researchgate.net

Mechanistic Studies of Interactions with Biological Targets

Detailed mechanistic studies have been crucial in understanding how derivatives of pyrazole-4-carboxylic acid interact with their biological targets at a molecular level. These studies employ a combination of enzyme kinetics, X-ray crystallography, and computational modeling to elucidate the specific binding modes and structure-activity relationships (SAR).

A prominent example is the class of pyrazole carboxamide fungicides that target succinate dehydrogenase (SDH), or Complex II, in the mitochondrial respiratory chain. acs.orgnih.gov Mechanistic studies have shown that these molecules bind to the ubiquinone-binding site (Q-site) of the SDH enzyme, preventing the transfer of electrons and thereby disrupting cellular respiration in the target fungus. Molecular docking studies have helped to visualize how the pyrazole carboxamide fits into the active site and which amino acid residues are critical for its binding and inhibitory activity. acs.org

| Derivative Class | Biological Target | Mechanism of Action | Key Research Finding |

|---|---|---|---|

| Pyrazole Carboxamides (Fungicides) | Succinate Dehydrogenase (Complex II) | Inhibition of the ubiquinone-binding site, disrupting the electron transport chain. | Molecular docking confirmed binding to key residues in the SDH active site, explaining the potent antifungal activity. acs.orgnih.gov |

| N-arylethyl-pyrazole-carboxamides (Insecticides) | Mitochondrial Complex I | Inhibition of the respiratory chain, leading to pest mortality. | Demonstrated potent activity against pests with piercing-sucking mouthparts, a target for which new insecticides are needed. nih.gov |

| 1H-Pyrazole-3-carboxamides | Calf Thymus DNA (CT-DNA) | Binds to the minor groove of DNA, causing conformational changes and potential DNA cleavage. | Identified DNA as a potential off-target for some pyrazole-based kinase inhibitors, contributing to their anticancer effects. jst.go.jp |

| Benzotiophenyl Pyrazole Carboxylic Acids | Cyclooxygenase-2 (COX-2) | Inhibition of the enzyme, leading to anti-inflammatory effects. | Certain derivatives showed higher inhibitory potency against COX-2 than the reference drug celecoxib. frontiersin.org |

Q & A

Q. How can high-throughput screening (HTS) pipelines incorporate pyrazole-carboxylic acids?

- Methodology : Design fragment libraries using diversity-oriented synthesis (DOS) of pyrazole cores. Employ automated liquid handlers for parallel synthesis. Screen against target panels (e.g., kinase inhibitors) via fluorescence polarization or SPR. Use cheminformatics tools (e.g., KNIME) for hit prioritization .

Key Notes

- Prioritize peer-reviewed synthesis protocols (e.g., J. Med. Chem., Eur. J. Org. Chem.) for reproducibility.

- Cross-validate computational models with experimental data to mitigate overfitting risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.